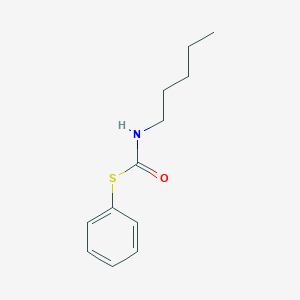
S-phenyl N-pentylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-phenyl N-pentylcarbamothioate is an organic compound with the molecular formula C12H17NOS It is a member of the thiocarbamate family, which are esters of thiocarbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
S-phenyl N-pentylcarbamothioate can be synthesized through the reaction of pentylamine with carbon disulfide, followed by the reaction with phenyl chloroformate. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiocarbamate ester.
Industrial Production Methods
In an industrial setting, the production of pentylthiocarbamic acid S-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-phenyl N-pentylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
S-phenyl N-pentylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of pentylthiocarbamic acid S-phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methylthiocarbamic acid S-phenyl ester
- Ethylthiocarbamic acid S-phenyl ester
- Butylthiocarbamic acid S-phenyl ester
Uniqueness
S-phenyl N-pentylcarbamothioate is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
18312-38-4 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
S-phenyl N-pentylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-2-3-7-10-13-12(14)15-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,13,14) |
InChI Key |
SKDVDMGVQIHVGC-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)SC1=CC=CC=C1 |
Canonical SMILES |
CCCCCNC(=O)SC1=CC=CC=C1 |
Key on ui other cas no. |
18312-38-4 |
Synonyms |
N-Pentylcarbamothioic acid S-phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















